3,3-Difluoro-2-phenylpiperidine
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Overview
Description
3,3-Difluoro-2-phenylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce fluorine atoms into the piperidine ring . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 3,3-Difluoro-2-phenylpiperidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
3,3-Difluoro-2-phenylpiperidine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-phenylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,3-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with similar chemical properties.
Fluorinated Pyridines: These compounds share the presence of fluorine atoms and are used in similar applications.
Uniqueness: 3,3-Difluoro-2-phenylpiperidine is unique due to its specific substitution pattern and the presence of both fluorine and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
3,3-difluoro-2-phenylpiperidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)7-4-8-14-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,14H,4,7-8H2 |
InChI Key |
VPPKFOAHCWWNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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